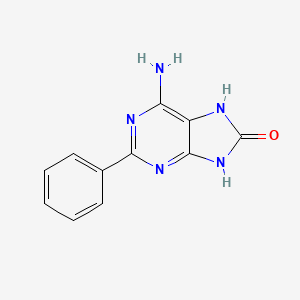

6-Amino-2-phenyl-7,9-dihydropurin-8-one

Description

Structure

3D Structure

Properties

CAS No. |

5466-68-2 |

|---|---|

Molecular Formula |

C11H9N5O |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

6-amino-2-phenyl-7,9-dihydropurin-8-one |

InChI |

InChI=1S/C11H9N5O/c12-8-7-10(16-11(17)13-7)15-9(14-8)6-4-2-1-3-5-6/h1-5H,(H4,12,13,14,15,16,17) |

InChI Key |

WWMOINLCDLOSHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3C(=N2)NC(=O)N3)N |

Origin of Product |

United States |

Conceptual Framework of Purine Derivatives in Biological Systems and Medicinal Chemistry

Purine (B94841) derivatives are fundamental to life, forming the building blocks of nucleic acids, DNA and RNA. Beyond this central role, they are integral to cellular bioenergetics as components of adenosine (B11128) triphosphate (ATP), participate in cellular signaling as second messengers like cyclic adenosine monophosphate (cAMP), and function as neurotransmitters. The ubiquitous nature of purines in critical biological processes makes their synthetic analogues a rich source of potential therapeutic agents.

In medicinal chemistry, the modification of the purine scaffold has led to the development of a wide array of drugs with diverse clinical applications. These purine analogues can act as antagonists or agonists at purinergic receptors, or as inhibitors of enzymes involved in purine metabolism or cellular signaling. This has resulted in their use as antiviral, anticancer, and immunosuppressive agents. The ability to systematically modify the purine core allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties, making them a "privileged scaffold" in drug discovery.

The 6 Amino 2 Phenyl 7,9 Dihydropurin 8 One Structural Motif: an Overview of Research Significance

Within the broader family of purine (B94841) analogues, the 6-Amino-2-phenyl-7,9-dihydropurin-8-one structural motif has garnered attention for its potential as a modulator of protein kinase activity. Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The 7,9-dihydropurin-8-one core, particularly when substituted at the C2 and C6 positions, has been identified as a promising scaffold for the design of kinase inhibitors. The phenyl group at the C2 position can engage in hydrophobic and aromatic interactions within the ATP-binding site of kinases, while the amino group at the C6 position can form crucial hydrogen bonds, contributing to the binding affinity and selectivity of the compound.

Recent research has highlighted the potential of the closely related 2-amino-7,9-dihydro-8H-purin-8-one scaffold as an inhibitor of Janus kinases (JAKs). JAKs are a family of non-receptor tyrosine kinases that are critical components of the signaling pathways for numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers. The development of selective JAK inhibitors is therefore a major focus of contemporary drug discovery. While specific studies on the 6-Amino-2-phenyl derivative are limited, the established activity of the parent scaffold suggests that this compound could also exhibit interesting kinase inhibitory properties.

Emerging Research Directions and Academic Importance of Substituted 7,9 Dihydropurin 8 One Analogues

Retrosynthetic Analysis and Established Synthetic Routes to the 7,9-Dihydropurin-8-one Core

The synthesis of the 7,9-dihydropurin-8-one core can be approached by constructing either the pyrimidine or the imidazole ring in the final steps. These strategies rely on the availability of suitably substituted five- or six-membered heterocyclic precursors.

One of the most common strategies for constructing the purine ring system involves the annulation of an imidazole ring onto a pre-existing pyrimidine precursor. This typically involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative with a one-carbon synthon. For the synthesis of 8-oxopurines, reagents like urea (B33335) or phosgene (B1210022) derivatives can be employed to introduce the C8 carbonyl group.

The general approach starts with a substituted 4,5-diaminopyrimidine. The cyclization step to form the imidazole portion of the purine core can be achieved using various reagents that provide the C8 carbon. For instance, multicomponent synthesis approaches have been explored where amino-imidazole carbonitrile intermediates are cyclized using agents like urea or formic acid to yield purine derivatives. nih.gov The regioselectivity of these transformations can be controlled by the choice of annulation agent. nih.gov

| Starting Material | Reagents for Imidazole Annulation | Product Type |

| 4,5-Diaminopyrimidine | Urea, Formic Acid, Guanidine | 7,9-Dihydropurin-8-one |

| Amino-imidazole carbonitrile | Urea | 6-amino-3,9-dihydro-2H-purin-2-one derivatives |

| Amino-imidazole carbonitrile | Guanidine | C(8)-substituted 2,6-diamino-purines |

This table illustrates common precursors and cyclizing agents used in the imidazole ring closure strategy to form the purine core.

An alternative and convergent approach involves the construction of the purine scaffold from acyclic or simpler heterocyclic precursors. Multicomponent reactions starting from prebiotic compounds like aminomalononitrile (B1212270) (AMN), urea, and α-amino acid esters have been shown to produce C(8)-substituted purine derivatives. nih.gov In these syntheses, the reaction of a three-component mixture can lead to the formation of amino-imidazole carbonitrile intermediates, which are then cyclized to form the purine ring. nih.gov The use of urea in the initial mixture helps control the regioselectivity, leading to the formation of 6-amino-3,9-dihydro-2H-purin-2-one (isoguanine) structures. nih.gov These methods are notable for their atom economy and potential for generating diverse purine libraries. nih.gov

Targeted Introduction of Phenyl and Amino Substituents at Positions 2 and 6 of the Purin-8-one Scaffold

To synthesize the target molecule, 6-Amino-2-phenyl-7,9-dihydropurin-8-one, specific functional groups must be introduced at the C2 and C6 positions of the purine core. This is often achieved by starting with a purine scaffold that has leaving groups, such as halogens, at these positions.

Regioselective functionalization is crucial for the precise synthesis of polysubstituted purines. Methods involving direct C-H activation or metalation have been developed to control substitution at specific positions. researchgate.netresearchgate.net For instance, using hindered amide bases like TMP-amides of zinc and magnesium allows for efficient and selective metalation at the C6 and C8 positions of the purine ring. researchgate.netresearchgate.net The resulting organometallic intermediates can then be trapped with various electrophiles to introduce desired substituents. researchgate.netresearchgate.net

For the introduction of an amino group at C6 and a phenyl group at C2, a common strategy involves sequential nucleophilic aromatic substitution reactions on a di-halogenated purine precursor, such as 2,6-dichloropurine (B15474). The differential reactivity of the chlorine atoms at C2 and C6 allows for selective substitution. Typically, the C6 position is more susceptible to nucleophilic attack than the C2 position. Therefore, reaction with ammonia (B1221849) or an amine source would preferentially yield a 6-aminopurine derivative. Subsequent reaction, often a palladium-catalyzed cross-coupling reaction like the Suzuki or Stille coupling, can then be used to introduce the phenyl group at the C2 position.

Another approach involves starting with a precursor like 2-amino-6-chloropurine (B14584). From this intermediate, the chloro group at C6 can be displaced by a nucleophile to introduce the desired amino functionality (if not already present), while the phenyl group can be introduced at a different position or be present on a precursor fragment prior to ring closure. For example, in the synthesis of penciclovir (B1679225) prodrugs, 2-amino-6-chloropurine derivatives serve as key intermediates where the chlorine is replaced by fluorine. nih.gov

| Precursor | Reaction Type | Reagents | Position Functionalized |

| 2,6-Dichloropurine | Nucleophilic Aromatic Substitution | Ammonia/Amines | C6 |

| 6-Amino-2-chloropurine | Suzuki Cross-Coupling | Phenylboronic acid, Pd catalyst | C2 |

| Purine Derivative | Directed Metalation | TMP-amide base, then electrophile | C6 or C8 |

This table summarizes common regioselective strategies for functionalizing the purine scaffold at positions C2 and C6.

Advanced Derivatization and Functionalization Strategies for this compound

Once the core structure of this compound is assembled, further modifications can be made to modulate its properties. These derivatizations can occur on the purine ring itself, on the exocyclic amino group, or on the phenyl substituent.

The purine ring system is generally electron-deficient and thus more susceptible to nucleophilic attack than electrophilic substitution. However, the presence of the electron-donating amino group at C6 can influence the reactivity of the scaffold.

Nucleophilic Substitution: If the 6-amino-2-phenylpurin-8-one scaffold contains a suitable leaving group (e.g., a halogen) at other positions, further nucleophilic substitution can be performed. The C8 position of the purine ring can be a site for such reactions. researchgate.net

Electrophilic Substitution: Direct electrophilic substitution on the purine ring is challenging. However, derivatization often focuses on the exocyclic amino group or the nitrogen atoms of the purine core. The N7 and N9 positions of the 7,9-dihydropurin-8-one core can be alkylated or arylated. For instance, various 2,7,9-trisubstituted 8-oxopurines have been synthesized where substituents at the N7 and N9 positions are introduced via alkylation reactions. nih.gov The amino group at C6 can undergo acylation or be used in coupling reactions to attach other moieties. researchgate.net

Iodine-catalyzed oxidative functionalization represents another advanced strategy, allowing for the introduction of alkyl or benzyl (B1604629) groups, often at the N9 position, to generate purin-8-one derivatives. rsc.org

| Position | Reaction Type | Reagents | Resulting Modification |

| N7/N9 | Alkylation | Alkyl halides, Base | N-alkylation |

| C6-Amino Group | Acylation | Acid anhydrides, Acid chlorides | N-acylation |

| N9 | Oxidative Functionalization | I₂, TBHP, (Thio)ether or Methylarene | N-alkylation/benzylation |

This table outlines advanced derivatization strategies for the this compound scaffold.

Carbon-Heteroatom Bond Formation Strategies (e.g., C-N, C-S, C-O)

The functionalization of the purine core at the C6 position is a cornerstone for the synthesis of diverse analogues of this compound. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, starting from a readily available 6-halopurine precursor, most commonly 6-chloro-2-phenyl-7,9-dihydropurin-8-one. The electron-deficient nature of the purine ring facilitates the displacement of the halide by various nucleophiles, enabling the formation of carbon-heteroatom bonds. libretexts.org

C-N Bond Formation: The introduction of nitrogen-based substituents at the C6 position is a widely employed strategy. This is accomplished by reacting the 6-chloropurine (B14466) intermediate with a diverse range of primary and secondary amines. These reactions are often carried out in a suitable solvent such as ethanol (B145695) or isopropanol, and may be facilitated by the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. Microwave irradiation has also been shown to accelerate these amination reactions significantly. This approach allows for the incorporation of a wide array of amino functionalities, which is crucial for exploring the chemical space and modulating the physicochemical properties of the resulting compounds. youtube.com

C-S Bond Formation: The synthesis of 6-thio analogues involves the reaction of the 6-chloropurine precursor with a sulfur nucleophile. A common method is the use of thiourea (B124793) followed by hydrolysis to yield the 6-mercaptopurine (B1684380) derivative. Alternatively, direct displacement with sodium hydrosulfide (B80085) or other thiolates can be employed. The resulting 6-thiopurine can be further alkylated at the sulfur atom to introduce a variety of thioether substituents, expanding the structural diversity of the synthesized library. researchgate.netbiorxiv.orgmedchemexpress.comnih.gov

C-O Bond Formation: The formation of a C-O bond at the C6 position is typically achieved by reacting the 6-chloropurine with an alkoxide. researchgate.net These reactions are generally performed by treating an alcohol with a strong base, such as sodium hydride, to generate the corresponding alkoxide in situ, which then displaces the chloride. This method allows for the introduction of a wide range of alkoxy groups, from simple methoxy (B1213986) and ethoxy groups to more complex and sterically hindered functionalities. The choice of the alcohol is a key determinant of the properties of the final product. researchgate.netnih.govresearchgate.net

A representative scheme for these transformations is depicted below:

Scheme 1: General strategies for C-N, C-S, and C-O bond formation at the C6 position of a 2-phenylpurin-8-one scaffold.

Diversification of Substituents for Library Synthesis and Structure-Activity Relationship (SAR) Studies

The development of libraries of this compound analogues is a key strategy for the discovery of new bioactive molecules and for conducting detailed structure-activity relationship (SAR) studies. Parallel synthesis has emerged as a powerful tool for the rapid generation of these compound libraries, allowing for the systematic exploration of the effects of different substituents on biological activity. youtube.comnih.gov

A common approach to library synthesis involves the use of a versatile starting material, such as a multi-halogenated purine derivative, which can undergo sequential and regioselective substitutions. For instance, a 2,6-dichloropurine scaffold allows for the diversification at both the C2 and C6 positions. The greater reactivity of the chlorine at the C6 position allows for its selective displacement in the first step, followed by the substitution of the C2 chlorine under more forcing conditions. This stepwise approach, combined with the use of a variety of building blocks (amines, alcohols, thiols, etc.), enables the creation of large and diverse libraries of compounds. researchgate.net

One such strategy involves the parallel solution-phase synthesis of a 2,6,8,9-tetrasubstituted purine library. nih.gov This methodology utilizes a 6-sulfur-substituted pyrimidine as a key intermediate, which allows for the construction and subsequent modification of the purine ring, thereby increasing the structural diversity of the final products. nih.gov The diversification is achieved by introducing a variety of substituents at the C2, C6, C8, and N9 positions of the purine core.

The following interactive data table illustrates a selection of building blocks that can be used for the diversification of a purine scaffold in a library synthesis effort.

| Position of Diversification | Building Block Type | Examples |

| C2 | Amines | Aniline, Benzylamine, Cyclopropylamine |

| Alkynes | Phenylacetylene, 1-Hexyne | |

| C6 | Amines | Morpholine, Piperidine, 4-Fluoroaniline |

| Alcohols | Methanol, Ethanol, Isopropanol | |

| Thiols | Benzyl mercaptan, Ethanethiol | |

| C8 | Aldehydes | Benzaldehyde, 4-Chlorobenzaldehyde |

| Carboxylic Acids | Acetic acid, Benzoic acid | |

| N9 | Alkyl Halides | Methyl iodide, Benzyl bromide, Cyclopentyl bromide |

SAR studies on libraries of purine analogues have revealed key structural features that govern their biological activity. For instance, in the context of kinase inhibition, the nature of the substituent at the C2, C6, and N9 positions has been shown to be critical for both potency and selectivity. nih.govnih.govnih.govsemanticscholar.orgebi.ac.ukresearchgate.net Generally, a small, hydrogen bond donating group at the C6 amino position is favorable for activity against many kinases. The substituent at the C2 position often occupies a hydrophobic pocket, and variations in this group can significantly impact selectivity. The N9 substituent can be used to modulate the physicochemical properties of the molecule, such as solubility and cell permeability.

For example, in a series of 2-anilino-6-phenyl-substituted pyridopyrimidinones, which are structurally related to the purine scaffold, variation of the substituents on the 6-phenyl ring had a minimal effect on the kinase selectivity profile. nih.gov However, the introduction of solubilizing groups on the 2-anilino ring led to an increase in activity against the Wee1 kinase. nih.gov This highlights the importance of systematic diversification and biological evaluation in identifying potent and selective inhibitors.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The 7,9-dihydropurin-8-one core of the title compound can exist in several tautomeric forms. Theoretical calculations on 8-oxoguanine have shown that the 6,8-diketo form is the most stable tautomer in the gas phase and is also prominent in aqueous solution. nih.gov This is in contrast to the commonly depicted 8-hydroxy-guanine form. X-ray crystallographic studies of 8-oxoguanine derivatives consistently show the predominance of the keto-amino tautomer in the solid state. This preference is driven by the formation of a stable network of intermolecular hydrogen bonds. It is therefore highly probable that this compound also crystallizes in its keto-amino tautomeric form.

The crystal packing of purine derivatives is dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions. In the case of 8-oxoguanine, the keto and amino groups are extensively involved in hydrogen bonding, leading to the formation of planar sheets or ribbons. mdpi.com The N7-H group, a key feature of the 8-oxo tautomer, acts as a hydrogen bond donor, a crucial interaction for its recognition by DNA repair enzymes. nih.gov

For this compound, the following intermolecular interactions are anticipated in the crystal lattice:

Hydrogen Bonding: The amino group at C6, the N1-H, and the N7-H of the purine ring, along with the C8-keto group, are all expected to participate in a robust network of hydrogen bonds. These interactions are the primary drivers of the crystal packing, leading to a highly ordered and stable crystalline structure.

π-π Stacking: The presence of the phenyl group at the C2 position introduces the possibility of π-π stacking interactions between the phenyl rings of adjacent molecules and/or between the phenyl ring and the purine core. These interactions would further stabilize the crystal lattice.

Advanced Spectroscopic Techniques for Solution-State Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for characterizing the structure and properties of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and the presence of the phenyl and purine moieties. 15N NMR studies on related 8-oxoguanine nucleosides have been instrumental in confirming the 8-keto tautomer's predominance in solution, as evidenced by the observation of a proton-nitrogen coupling constant for the N7 resonance. A similar approach could be used for the title compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino and purine ring NH groups (typically in the 3100-3500 cm-1 region) and a strong absorption for the C=O stretching vibration of the keto group at C8 (around 1650-1700 cm-1).

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information, corroborating the proposed structure. nih.gov

The following table summarizes the expected spectroscopic data for this compound based on data from analogous compounds.

| Technique | Expected Observations |

| 1H NMR | Signals for aromatic protons of the phenyl group, purine ring protons, and exchangeable NH protons. |

| 13C NMR | Resonances for the carbon atoms of the phenyl ring and the purine core, including a downfield signal for the C8 carbonyl carbon. |

| IR (cm-1) | N-H stretching (amino and purine NH), C=O stretching (keto), C=N and C=C stretching (aromatic rings). |

| MS | A molecular ion peak corresponding to the exact mass of C11H9N5O. |

Investigations into the Tautomeric Equilibrium of the 7,9-Dihydropurin-8-one System

The tautomeric equilibrium between the keto and enol forms of the 7,9-dihydropurin-8-one system is a critical aspect of its chemistry, with significant implications for its biological activity. For 8-oxoguanine, numerous studies have established that the 6,8-diketo tautomer is the most prevalent form at physiological pH. researchgate.net This is a crucial feature for its recognition by DNA repair enzymes, which specifically target the 8-oxo tautomer. nih.gov

Computational studies using density functional theory (DFT) have been employed to investigate the relative stabilities of the various tautomers of 8-oxoguanine. nih.gov These studies have shown that the keto form is energetically favored over the enol form in both the gas phase and in aqueous solution. nih.gov The presence of the N7-H proton in the 8-oxo tautomer is a key structural landmark that distinguishes it from guanine. nih.gov

For this compound, it is expected that a similar tautomeric equilibrium exists, with the keto form being the dominant species in solution. The phenyl substituent at the C2 position is not expected to significantly alter the fundamental tautomeric preference of the 8-oxopurine core. Experimental verification of this equilibrium could be achieved through variable-temperature NMR studies or by comparing the UV-Vis absorption spectrum with those of N-methylated derivatives that lock the molecule into a specific tautomeric form.

Computational Chemistry and Molecular Modeling Approaches for 6 Amino 2 Phenyl 7,9 Dihydropurin 8 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 6-Amino-2-phenyl-7,9-dihydropurin-8-one. DFT methods are used to solve the electronic structure of the molecule, providing insights into its geometry, stability, and chemical reactivity. researchgate.netnih.gov These calculations can determine a variety of electronic descriptors that are crucial for predicting how the molecule will interact with its environment.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Other computed properties, such as the molecular electrostatic potential (MEP) map, reveal the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are key to understanding non-covalent interactions like hydrogen bonding. nih.gov

| Descriptor | Significance in Reactivity Profiling |

|---|---|

| Total Energy | Indicates the overall stability of the molecular structure. |

| HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. |

Purine (B94841) derivatives, especially those with oxo-groups like this compound, can exist in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. The relative stability of these forms can significantly impact the molecule's biological activity, as different tautomers present different hydrogen bonding patterns and shapes to a biological target. nih.govmdpi.com

For 8-oxopurines, the keto-enol tautomerism is of primary importance. Quantum mechanical studies on related compounds like 8-oxoadenine have shown that the 6-amino-8-keto form is the predominant tautomer in the gas phase and that the keto form is greatly favored over the enol form in aqueous solutions. nih.govmdpi.com The specific tautomeric preference of this compound is influenced by the electronic effects of the 2-phenyl substituent and the polarity of the solvent. Computational methods can calculate the relative energies of all plausible tautomers (e.g., N7-H vs. N9-H) to predict the most stable form under physiological conditions, which is crucial for accurate molecular modeling studies. nih.gov

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. tpcj.org For this compound, which is structurally analogous to the core of many kinase inhibitors, docking studies are essential for identifying potential biological targets and understanding its mechanism of action. nih.govresearchgate.net The process involves placing the ligand into the binding site of a target in various conformations and using a scoring function to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). nih.gov Studies on purine derivatives frequently target cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation. nih.govnih.govmdpi.com

Computational approaches like virtual screening and de novo design are powerful tools for discovering new bioactive agents based on a specific scaffold. nih.gov

Virtual Screening (VS) involves computationally screening large libraries of compounds against a target protein structure to identify those that are most likely to bind. nih.gov For a molecule like this compound, VS could be used to screen for derivatives with improved affinity or selectivity for a particular kinase. mdpi.com

De Novo Ligand Design builds novel molecules from scratch or by modifying existing fragments. researchgate.net Starting with the 6-Amino-2-phenyl-purinone core, de novo design algorithms can suggest modifications or add functional groups to optimize interactions within a target's binding site, aiming to create novel and potent inhibitors. acs.orgnih.gov

The stability of a ligand-protein complex is governed by a combination of non-covalent interactions. rsc.org For this compound, these interactions are critical for its binding affinity and selectivity.

Hydrogen Bonding: The purine core contains multiple hydrogen bond donors (e.g., the 6-amino group, N-H protons) and acceptors (e.g., the 8-oxo group, ring nitrogens). Docking studies analyze how these groups can form specific hydrogen bonds with amino acid residues in the target's active site, such as with the hinge region of kinases. mdpi.comnih.gov

π-Stacking: The aromatic purine and phenyl rings can engage in π-stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan. nih.govyoutube.com These interactions, which can be parallel or T-shaped, contribute significantly to binding energy and are a key feature in the recognition of purine-like fragments by proteins. nih.govwesleyan.edu

| Interaction Type | Molecular Feature | Potential Interacting Protein Residue |

|---|---|---|

| Hydrogen Bond Donor | 6-Amino group, N7-H / N9-H | Aspartate, Glutamate, Backbone Carbonyls |

| Hydrogen Bond Acceptor | 8-Oxo group, N1, N3 | Lysine, Arginine, Serine, Backbone N-H |

| π-Stacking | Purine ring, Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Phenyl ring | Leucine, Isoleucine, Valine, Alanine |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. youtube.com MD simulations model the movements of atoms in the ligand-protein complex, providing insights into its stability, flexibility, and the persistence of key interactions. nih.gov By simulating the complex for nanoseconds or longer, researchers can verify the stability of the docking pose and observe how hydrogen bonds and other interactions behave in a more realistic, solvated environment. mdpi.com These simulations are crucial for confirming that the predicted binding mode is stable and for understanding the conformational changes that may occur upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Design

QSAR and pharmacophore modeling are essential for designing new derivatives with enhanced biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By analyzing a set of purine derivatives with known activities, a QSAR model can be built to predict the activity of new, unsynthesized molecules based on their structural descriptors. nih.gov These models are validated using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govbenthamdirect.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. benthamdirect.com For this compound, a pharmacophore model would highlight the key positions of its functional groups required for binding. This model can then be used as a 3D query to screen compound libraries for structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

Structure-Based Design Principles for Targeted Modulators and Probes

Structure-based drug design leverages the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. For this compound, which is an analog of the oxidative DNA lesion 8-oxoguanine (8-oxoG), a primary biological target for modulation is the DNA repair enzyme 8-oxoguanine DNA glycosylase (OGG1). OGG1 identifies and excises 8-oxoG from DNA, initiating the base excision repair pathway. nih.govnih.govfrontiersin.org The principles of structure-based design can be applied to develop modulators (inhibitors or enhancers) of the OGG1-DNA interaction or probes to study this process.

Identification of the Binding Site and Key Interactions

The foundation of structure-based design is a detailed understanding of the target's binding pocket. For OGG1, crystallographic and molecular dynamics studies have elucidated the active site where 8-oxoG is recognized and processed. researchgate.net OGG1 flips the damaged base out of the DNA helix and into a specific recognition pocket. nih.govresearchgate.net The key interactions between 8-oxoG and human OGG1 (hOGG1) that would be critical for designing modulators based on the this compound scaffold include:

Hydrogen Bonding: The exocyclic oxygen at C8 and the N7 nitrogen of 8-oxoG are crucial for recognition. The enzyme forms specific hydrogen bonds with these moieties to distinguish it from guanine.

Shape Complementarity: The active site pocket is sterically constrained, favoring the specific shape of the purine ring.

Stacking Interactions: Aromatic residues within the active site can form π-π stacking interactions with the purine ring system.

For this compound, the phenyl group at the C2 position introduces a significant structural difference compared to 8-oxoG. This phenyl ring could be exploited to achieve selectivity for OGG1 or to target other proteins. Molecular docking studies would be essential to predict how this substituent is accommodated within the OGG1 active site or if it promotes binding to other targets.

| Interaction Type | Key Functional Groups of 8-oxopurine Scaffold | Potential Interacting Residues in a Target Protein (e.g., OGG1) | Relevance for Modulator Design |

|---|---|---|---|

| Hydrogen Bond Donor | N1-H, N7-H, Amino group at C6 | Asp, Glu, Ser, Thr, Main-chain carbonyls | Essential for affinity and specificity. |

| Hydrogen Bond Acceptor | Carbonyl oxygen at C8, N9 | Lys, Arg, Asn, Gln, Main-chain N-H | Crucial for recognition and binding orientation. |

| Aromatic/Hydrophobic Interactions | Purine ring, Phenyl group at C2 | Phe, Tyr, Trp, Leu, Val | Can enhance binding affinity and provide selectivity. |

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific target. mdpi.com Based on the known interactions of 8-oxoG with OGG1, a pharmacophore model for an OGG1 inhibitor based on the this compound scaffold can be hypothesized. This model would likely include:

One or two hydrogen bond acceptors (corresponding to the C8-carbonyl and N7).

One or two hydrogen bond donors (from the purine ring nitrogens and the C6-amino group).

A hydrophobic/aromatic feature representing the phenyl ring at C2.

This pharmacophore model can then be used for virtual screening of compound libraries to identify novel molecules with the potential to bind to OGG1. Furthermore, for designing selective probes, a unique feature, such as the phenyl group, could be a key component of the pharmacophore to distinguish it from the endogenous 8-oxoG.

Design of Targeted Modulators

The design of targeted modulators would involve modifying the this compound core to optimize its interactions with the target protein. For instance, in designing inhibitors for kinases, a similar purine scaffold has been successfully modified. nih.gov Structure-activity relationship (SAR) studies, guided by computational modeling, would be crucial.

For OGG1, the goal would be to design a molecule that binds to the active site but is not processed, thus acting as an inhibitor. The phenyl group at C2 offers a vector for chemical modification. Substituents on this ring could be introduced to:

Enhance Affinity: By forming additional interactions with residues at the periphery of the active site.

Improve Selectivity: By exploiting differences in the active sites of related DNA glycosylases.

Modulate Physicochemical Properties: To improve cell permeability and metabolic stability.

A hypothetical design strategy could involve synthesizing a library of derivatives with different substituents on the C2-phenyl ring and evaluating their ability to inhibit OGG1 activity.

| Modification Position | Type of Modification | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| C2-Phenyl Ring | Introduction of polar groups (e.g., -OH, -NH2) | Potential for increased affinity | Formation of new hydrogen bonds with solvent-exposed residues. |

| C2-Phenyl Ring | Introduction of bulky hydrophobic groups | Potential for steric clash or enhanced hydrophobic interactions | Dependent on the topology of the binding pocket entrance. |

| N7 or N9 Position | Alkylation or other substitutions | Likely decrease in affinity for OGG1 | Disruption of key hydrogen bonds required for recognition. nih.gov |

| C6-Amino Group | Acylation or alkylation | Potential modulation of binding affinity | Alteration of hydrogen bonding capacity. |

Design of Selective Probes

Selective probes are essential tools for studying the biological roles of proteins. A probe based on this compound could be designed to specifically label or visualize OGG1 or other 8-oxopurine binding proteins. The design of such probes often involves the incorporation of a reporter group, such as a fluorophore or a biotin tag. nih.gov

The C2-phenyl group is an ideal attachment point for a linker and a reporter group, as it is less likely to interfere with the key interactions involving the purine core. A successful probe must:

Retain High Affinity and Selectivity: The probe-target interaction should be strong and specific.

Possess a Suitable Linker: The linker should be of appropriate length and flexibility to allow the reporter group to be exposed without disrupting binding.

Be Chemically Stable: The probe must be stable under biological conditions.

Computational modeling can be used to predict the optimal attachment point and linker length to minimize perturbation of the binding mode. The development of such probes would enable detailed studies of OGG1 localization, dynamics, and interactions in living cells.

Biochemical Mechanisms and Molecular Interactions of 6 Amino 2 Phenyl 7,9 Dihydropurin 8 One Within Biological Systems

Enzyme Inhibition and Activation Studies

Kinetic Characterization of Enzyme-Ligand Interactions

No published studies detailing the kinetic parameters (e.g., Ki, IC50, kon, koff) of 6-Amino-2-phenyl-7,9-dihydropurin-8-one with any specific enzyme were found.

Specificity and Selectivity Profiling Against Key Biological Enzymes (e.g., Kinases, Phosphodiesterases, DNA Polymerases)

There is no available data from selectivity panels or specific assays to characterize the inhibitory or activatory profile of this compound against key enzyme families.

Receptor Binding and Modulation Mechanisms

Adenosine (B11128) Receptor Interactions and Functional Characterization

No studies were identified that investigated the binding affinity (e.g., Kd) or functional activity (agonist/antagonist properties) of this compound at any of the adenosine receptor subtypes (A1, A2A, A2B, A3).

Protein-Ligand Interaction Dynamics and Induced-Fit Mechanisms

Conformational Changes in Target Proteins Upon this compound Binding

Without an identified biological target and binding data, there are no structural biology studies (e.g., X-ray crystallography, NMR spectroscopy) or computational simulations that describe the conformational changes induced in a target protein upon binding of this specific ligand.

Further experimental research is required to elucidate the biochemical and molecular profile of this compound.

Elucidation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for Dihydropurin-8-one Derivatives

The systematic investigation into the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound and its derivatives has been instrumental in optimizing their biological activity. Medicinal chemistry efforts have focused on understanding how chemical modifications at various positions of the purine (B94841) scaffold and the phenyl ring influence their potency and selectivity as inhibitors of specific biological targets, such as protein kinases.

Positional Scanning and Substituent Effects on Biological Activity

Positional scanning involves the systematic introduction of various substituents at different positions of the lead compound to map the chemical space and determine the impact of these modifications on biological activity. For derivatives of the 2-phenyl-dihydropurin-8-one scaffold, studies have explored the effects of substituents on both the purine core and the appended phenyl rings.

Research into purine-based inhibitors of protein kinase CK2, which share a similar 2-phenyl-8-oxo-dihydropurine core, has revealed critical insights into substituent effects. While the lead compounds in these studies feature a 6-carboxamide group, the findings offer valuable analogous information for the 6-amino scaffold. A key observation was the significant influence of substituents at the 2- and 9-positions on inhibitory activity.

For instance, the presence of a 4-carboxyphenyl group at the 2-position was identified as a key determinant of high activity against CK2α. The carboxyl group is believed to form important interactions within the kinase's active site. The effect of various substituents on the 9-phenyl ring was also systematically evaluated, demonstrating a correlation between the electron-donating nature of the substituent and the compound's inhibitory potency. This suggests that both electronic and steric factors play a crucial role in the biological activity of these compounds.

The following table summarizes the structure-activity relationships for a series of 2-(4-carboxyphenyl)-9-phenyl-7H-purin-8(9H)-one derivatives as CK2α inhibitors, which provides a model for understanding substituent effects on the broader 2-phenyl-dihydropurin-8-one scaffold.

| Compound | R (Substituent at 9-phenyl) | IC₅₀ (µM) for CK2α |

|---|---|---|

| 1 | H | 10.0 |

| 2 | 4-OCH₃ | 6.9 |

| 3 | 4-N(CH₃)₂ | 4.3 |

| 4 | 4-Cl | > 50 |

| 5 | 3-OCH₃ | 8.5 |

Rationalizing Molecular Determinants of Potency and Selectivity

The potency and selectivity of this compound derivatives are governed by specific molecular interactions with their biological targets. For compounds targeting protein kinases, these interactions often occur within the ATP-binding pocket. The purine core itself often serves as a scaffold that mimics the adenine base of ATP, forming hydrogen bonds with the hinge region of the kinase.

The 2-phenyl substituent plays a crucial role in determining both potency and selectivity. Modifications to this phenyl ring can lead to interactions with specific regions of the ATP-binding site that are unique to different kinases, thereby conferring selectivity. For example, in the context of CK2α inhibition, a 4-carboxyphenyl group at the 2-position was found to be optimal. Virtual docking studies suggest that this group can form key interactions that enhance binding affinity.

Similarly, substituents on the purine ring itself, such as the amino group at the 6-position, are critical for establishing hydrogen bonding networks with the target protein. The nature and position of these substituents can fine-tune the binding affinity and, consequently, the inhibitory potency of the compound.

The following table outlines the key molecular determinants and their contributions to the potency and selectivity of 2-phenyl-dihydropurin-8-one derivatives based on analogous kinase inhibitor studies.

| Molecular Feature | Position | Contribution to Potency and Selectivity |

|---|---|---|

| Purine Core | - | Acts as a scaffold, mimicking the adenine of ATP and forming hydrogen bonds with the kinase hinge region. |

| Amino Group | 6 | Forms crucial hydrogen bonds with the target protein, contributing to binding affinity. |

| Phenyl Group | 2 | Occupies a hydrophobic pocket and allows for substitutions that can enhance potency and confer selectivity through interactions with specific kinase residues. |

| Carboxyl Substituent | 2-phenyl (para position) | In analogous systems, this group has been shown to be a key determinant of high activity, likely through specific polar interactions. |

| Electron-donating Groups | 9-phenyl | Enhance inhibitory activity, suggesting the importance of electronic effects in binding. |

Advanced Applications and Future Perspectives of 6 Amino 2 Phenyl 7,9 Dihydropurin 8 One in Chemical Biology Research

Design and Development of Chemical Probes for Cellular and Molecular Processes

The development of chemical probes is essential for visualizing and dissecting cellular and molecular pathways. The 6-Amino-2-phenyl-7,9-dihydropurin-8-one scaffold is an excellent starting point for designing such probes due to its inherent ability to interact with a variety of biological targets and its synthetic tractability. nih.gov

The primary strategy for converting a bioactive molecule into a chemical probe involves the conjugation of a reporter group, such as a fluorophore, without compromising its binding affinity for the target protein. nih.govrsc.org For purine-based scaffolds, X-ray crystallography and structure-activity relationship (SAR) studies are crucial for identifying positions on the molecule that are solvent-exposed and not critical for target engagement. nih.gov In the case of this compound, the N9 position is often targeted for attaching linkers connected to fluorescent dyes like fluorescein isothiocyanate (FITC), 4-nitrobenzo nih.govnih.goveurekaselect.comoxadiazole (NBD), or sulforhodamine 101 (Texas Red). nih.gov This approach has been successfully used to create fluorescent probes from the purine-scaffold Hsp90 inhibitor PU-H71, enabling its use in fluorescence microscopy and flow cytometry to study Hsp90 in live cells. nih.govresearchgate.net

Another design strategy involves creating "turn-on" fluorescent probes, where the fluorescence is quenched until the probe interacts with its specific target or analyte. Purine-based probes have been developed for the detection of biologically relevant molecules like hydrogen sulfide (H2S) and metal ions. researchgate.netnih.gov For instance, a purine (B94841) Schiff base fluorescent probe was designed to selectively detect Al³⁺ ions. researchgate.net Similarly, the this compound scaffold could be functionalized with reactive groups that, upon interaction with a specific cellular component, trigger a conformational change or chemical reaction leading to a measurable change in fluorescence.

Below is a table summarizing potential strategies for developing chemical probes from the this compound scaffold.

Table 1: Design Strategies for Purine-Based Chemical Probes

| Probe Type | Design Strategy | Potential Application | Example Reporter/Moiety |

|---|---|---|---|

| Fluorescent Ligand | Conjugate a fluorophore to a non-essential position (e.g., N9) via a linker. | Imaging protein localization and dynamics in live cells (e.g., kinase targets). | FITC, NBD, Texas Red |

| Affinity-Based Probe | Attach a biotin tag for affinity purification. | Identifying binding partners and protein complexes (pull-down assays). | Biotin |

| "Turn-On" Sensor | Incorporate a fluorophore and a quencher, where target binding separates them. | Detecting specific ions (e.g., Cu²⁺) or small molecules (e.g., H₂S). | Dicyanoisophorone, Rhodamine |

| Activity-Based Probe | Introduce a reactive group ("warhead") that covalently binds to the active site of an enzyme. | Profiling enzyme activity and identifying novel enzyme targets. | Acrylamide, Fluoromethylketone |

These probes, derived from the core this compound structure, serve as powerful tools for studying protein function, visualizing cellular processes, and identifying new therapeutic targets. researchgate.net

Contributions to Fundamental Understanding of Purine Metabolism and Signaling Pathways

Purine analogues have historically been instrumental in elucidating the complex network of purine metabolism and signaling. nih.govnih.gov By mimicking natural purines like adenine and guanine, synthetic derivatives can act as inhibitors or alternative substrates for enzymes in the de novo and salvage pathways, allowing researchers to study the function of these enzymes and the consequences of their disruption. mdpi.comwikipedia.org

The this compound structure, as a 6-aminopurine (adenine) derivative, is well-suited to probe enzymes that process adenine and its metabolites. One such key enzyme is Xanthine Oxidase (XO), which catalyzes the oxidation of hypoxanthine and xanthine to uric acid. nih.gov Studies on 6-aminopurine and its analogues have shown them to be potent inhibitors of XO. nih.gov By systematically modifying the 2-phenyl and 6-amino groups of the core scaffold, researchers can map the structure-activity relationships for XO inhibition, providing insights into the enzyme's active site architecture. nih.gov

Table 2: Inhibition of Xanthine Oxidase by 6-Aminopurine Analogues

| Compound | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| Allopurinol (Control) | 7.82 ± 0.12 | Competitive |

| 6-Aminopurine (Adenine) | 10.89 ± 0.13 | N/A |

| 2-Chloro-6-(methylamino)purine | 10.19 ± 0.10 | Non-competitive |

| 4-Aminopyrazolo[3,4-d]pyrimidine | 30.26 ± 0.23 | Competitive |

Data sourced from a study on 6-aminopurine-based xanthine oxidase inhibitors. nih.gov

Furthermore, purine derivatives are critical tools for studying signaling pathways mediated by cyclic nucleotides like cAMP and cGMP. nih.gov Synthetic analogues of these second messengers, often modified at the C8 position, are used to selectively activate or inhibit protein kinases like PKA and PKG, helping to untangle their downstream effects. nih.govnih.govresearchgate.net this compound analogues, by virtue of their purine core, can be developed into inhibitors of key signaling proteins such as cyclin-dependent kinases (CDKs) or DNA-dependent protein kinase (DNA-PK), which are crucial regulators of the cell cycle and DNA repair, respectively. nih.govnih.gov The development of selective inhibitors based on this scaffold allows for the precise dissection of these fundamental cellular processes.

Strategies for Constructing Privileged Purine-Based Scaffolds for Chemical Biology Tools

The concept of a "privileged scaffold" refers to a molecular framework capable of providing high-affinity ligands for multiple biological targets. nih.goveurekaselect.com Purines are a quintessential example of such a scaffold. nih.gov The construction of chemical libraries based on the this compound core allows for the rapid generation of diverse molecules to screen for novel biological activities.

Modern synthetic chemistry offers a powerful toolkit for modifying the purine ring at multiple positions simultaneously. nih.govrsc.org Both solid-phase and solution-phase synthesis strategies have been developed to create large libraries of 2,6,9-trisubstituted purines. nih.gov

Key synthetic strategies for diversifying the this compound scaffold include:

Modification at C2: The 2-phenyl group can be readily exchanged or functionalized. Starting from a 2-chloropurine intermediate, palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings can introduce a wide variety of aryl or heteroaryl groups. mdpi.com The Buchwald-Hartwig amination can be used to install diverse amino substituents at this position. imtm.cz

Modification at C6: The 6-amino group is a versatile handle for modification. It can be alkylated or acylated, or it can be replaced with other nucleophiles (e.g., thiols, alkoxides) starting from a 6-chloropurine (B14466) precursor. tandfonline.com

Modification at N9: The N9 position is typically alkylated to enhance solubility and modulate binding. Mitsunobu reactions or direct alkylation of the purine nitrogen with various alkyl halides are common methods to introduce diversity at this site. nih.govmdpi.com

Table 3: Synthetic Methodologies for Purine Scaffold Diversification

| Position | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| C2 | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., XPhos Pd G2), base | Introduction of diverse (hetero)aryl groups. mdpi.comimtm.cz |

| C6 | Nucleophilic Aromatic Substitution | Amine, alcohol, or thiol nucleophile on a 6-chloropurine intermediate. | Installation of various amino, alkoxy, or thioether groups. tandfonline.com |

| N9 | Mitsunobu Reaction | Alcohol, PPh₃, DIAD/DEAD | Alkylation with a wide range of primary and secondary alcohols. mdpi.com |

| N9 | Direct Alkylation | Alkyl halide, base (e.g., K₂CO₃) in DMSO or DMF. | Introduction of alkyl or benzyl (B1604629) groups. mdpi.com |

| C8 | Functionalization | Cyclization of a pyrimidine (B1678525) precursor with reagents like trifluoroacetic anhydride followed by phosgene (B1210022). | Formation of the 8-oxo functionality. imtm.cz |

By employing these combinatorial strategies, researchers can generate extensive libraries of analogues of this compound. Screening these libraries against panels of kinases, metabolic enzymes, or other protein targets can rapidly identify lead compounds for the development of new chemical probes and potential therapeutic agents. nih.gov

Future Directions in the Academic Exploration of this compound and its Analogues

The versatility of the this compound scaffold ensures its continued relevance in academic and industrial research. Several key future directions are poised to unlock its full potential. nih.goveurekaselect.com

One promising avenue is the development of next-generation chemical probes with enhanced capabilities. This includes creating probes that are responsive to the near-infrared end of the spectrum for deep-tissue in vivo imaging, as well as designing multi-functional probes that can simultaneously report on multiple cellular events. rsc.org Furthermore, integrating the scaffold into photo-affinity labeling probes could enable the covalent capture and subsequent identification of novel protein targets in an unbiased manner.

Another area of intense interest is the design of highly selective kinase inhibitors. nih.gov While many purine-based inhibitors target the ATP-binding site and can suffer from off-target effects, future research will focus on creating analogues of this compound that exploit subtle differences in kinase active sites or bind to allosteric sites to achieve greater selectivity. This could lead to more precise tools for dissecting signaling pathways and therapeutics with fewer side effects.

Finally, the application of novel synthetic methodologies will continue to expand the accessible chemical space around this scaffold. rsc.org Techniques like late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthesis, will enable the rapid generation of analogues that were previously difficult to access. The creation of hybrid molecules, where the purinone scaffold is linked to other pharmacophores, could yield compounds with unique, multi-target activities, opening new avenues for probing complex diseases. nih.gov The continued exploration of this privileged scaffold promises to yield a wealth of new tools to deepen our understanding of biology and disease.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-amino-2-phenyl-7,9-dihydropurin-8-one?

The compound is typically synthesized via regioselective alkylation or acylation of purine derivatives. For example, Tobrmann et al. (2014) describe a regioselective synthesis of 7,9-dialkyl-8-oxopurines using oxidative conditions, which can be adapted by substituting alkyl groups with phenyl moieties . Key steps include monitoring reaction progress via TLC (e.g., ethyl acetate:methanol = 9:1, Rf ~0.66) and purification via column chromatography. NMR (e.g., δ 6.02–8.22 ppm for aromatic protons) and mass spectrometry are critical for confirming structural integrity .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

Solubility profiling should involve polar (e.g., methanol, DMSO) and non-polar solvents (e.g., dichloromethane) at varying temperatures. Stability studies require HPLC or LC-MS to track degradation products under acidic/alkaline conditions or UV exposure. For example, Frobenius (2000) used pH-dependent UV-Vis spectroscopy to monitor tautomeric shifts in related purinones, which influence stability .

Q. What spectroscopic techniques are essential for verifying the compound’s purity and structure?

- 1H-NMR : Aromatic protons (δ 7.00–8.40 ppm) and NH2 groups (δ 5.12–6.02 ppm) are diagnostic .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and rule out byproducts.

- TLC : Use solvent systems like methanol:dichloromethane:aqueous ammonia (80:20:4) to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Contradictions often arise from differences in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:

- Cross-validating results using orthogonal assays (e.g., enzymatic vs. cell-based).

- Re-evaluating stereochemical purity via X-ray crystallography (e.g., SHELXL refinement for precise atomic coordinates) .

- Analyzing batch-to-batch variability using DSC (differential scanning calorimetry) to detect polymorphic forms .

Q. What strategies optimize the compound’s selectivity for adenosine receptor subtypes?

Structure-activity relationship (SAR) studies are critical. Frobenius (2000) demonstrated that substituents at the 2-phenyl and 6-amino positions modulate affinity for A1 vs. A2A receptors . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify key binding residues. For example, replacing the 7-ethyl group with a benzoyl moiety (as in Example 19(40)) enhances A2A selectivity .

Q. How can crystallographic data improve mechanistic understanding of this compound’s interactions?

Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution of intermolecular interactions. For instance, Euler et al. resolved the crystal structure of a related purinone (C22H22N4O2) using SHELX programs, revealing hydrogen-bonding networks critical for stability . Refinement parameters (e.g., R-factor < 0.05) and displacement parameters (Ų) should be rigorously analyzed to confirm conformational rigidity .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Catalyst optimization : Transition from homogeneous catalysts (e.g., Pd(PPh3)4) to heterogeneous systems to simplify purification.

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener chemistry.

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction intermediates in real time .

Q. How do tautomeric forms of this compound influence its reactivity?

Tautomerism between 8-oxo and 8-hydroxy forms can alter electronic properties. Brecker et al. (2006) employed 13C NMR kinetic isotope effects to study tautomeric equilibria in similar purines, revealing dominant keto forms in aprotic solvents . Solvent polarity and temperature should be controlled during synthesis to favor the desired tautomer.

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Force field validation : Compare AMBER vs. CHARMM parameters for ligand flexibility.

- Water network analysis : Explicit solvent MD simulations can reveal displaced water molecules affecting binding entropy .

- Experimental cross-checks : Use SPR (surface plasmon resonance) to measure kinetic constants (kon/koff) independently .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Rodent models : Assess bioavailability and blood-brain barrier penetration via LC-MS/MS quantification of plasma and brain homogenates.

- Metabolite profiling : Use HR-MS/MS to identify phase I/II metabolites, guided by cytochrome P450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.